2-Buten-1-ol, 4-(dimethylamino)-, (E)-
Description
Contextual Significance in Organic Synthesis and Chemical Industry
The utility of (E)-2-Buten-1-ol, 4-(dimethylamino)- in the chemical world is primarily as a versatile intermediate. In organic synthesis, it serves as a fundamental building block for the construction of more complex molecules. Its bifunctional nature, containing both a nucleophilic amino group and a reactive allyl alcohol moiety, allows for a wide range of chemical transformations.
In the chemical industry, the compound is used in the creation of specialty chemicals and as a key intermediate in various industrial syntheses. A notable application is its role in the synthesis of certain quinoline (B57606) derivatives through reactions like the Pfitzinger reaction. The industrial production of (E)-2-Buten-1-ol, 4-(dimethylamino)- can be achieved through methods such as the catalytic hydrogenation of 4-dimethylaminobutyraldehyde, a process designed for scalability and high purity.
Overview of Research Trajectories for (E)-2-Buten-1-ol, 4-(dimethylamino)-
Research involving (E)-2-Buten-1-ol, 4-(dimethylamino)- has explored its applications in several scientific domains. In biochemistry, it is employed as a substrate to study enzyme-catalyzed reactions, helping to elucidate enzyme kinetics and mechanisms.
Investigations have also focused on the synthesis of derivatives of this compound. For instance, it can be oxidized to form compounds like (E)-4-(dimethylamino)but-2-enoic acid or reduced to yield 4-(dimethylamino)butanol. bldpharm.com Research into related structures suggests that the incorporation of the dimethylamino group can influence the properties of larger molecules. For example, the electron-donating characteristic of this group has been noted to improve the solubility of butenol (B1619263) derivatives. Studies on derivatives of similar compounds have suggested potential for various biological activities, which drives further synthetic exploration. researchgate.net
Structural Features and Stereochemical Considerations of the (E)-Isomer
The structure of (E)-2-Buten-1-ol, 4-(dimethylamino)- is defined by a four-carbon chain containing a hydroxyl group at one end (C1), a dimethylamino group at the other (C4), and a carbon-carbon double bond between C2 and C3. nih.gov
The stereochemistry of this double bond is crucial and is specified as (E) (from the German entgegen, meaning opposite). This indicates that the higher-priority substituents on each carbon of the double bond (the -CH2OH group on C2 and the -CH2N(CH3)2 group on C3) are on opposite sides of the double bond axis. This specific spatial arrangement, or E-configuration, is critical as it ensures an optimal geometry for subsequent reactions, such as enabling effective hydrogen bonding during its use as a synthetic intermediate. The presence of the electron-donating dimethylamino group also significantly influences the electronic properties of the molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h3-4,8H,5-6H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXZQJFXZPSUBQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 2 Buten 1 Ol, 4 Dimethylamino
Established Reduction-Based Synthetic Routes
Reduction-based strategies are the most common and direct methods for synthesizing (E)-2-Buten-1-ol, 4-(dimethylamino)- from its corresponding alkyne precursor, 4-(dimethylamino)-2-butyn-1-ol. nih.gov The primary challenge lies in achieving stereoselective reduction of the internal alkyne to an (E)-alkene without affecting the other functional groups.
Catalytic hydrogenation is a widely used technique for the reduction of alkynes. tcichemicals.com However, standard heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide typically lead to the syn-addition of hydrogen, yielding the corresponding (Z)-alkene (cis-isomer). If the reaction is not carefully controlled, over-reduction can occur, resulting in the fully saturated 4-(dimethylamino)-1-butanol.
To achieve the desired (E)-configuration via catalytic hydrogenation, specialized catalyst systems and conditions are required. While homogeneous catalysts like Wilkinson's catalyst or Crabtree's catalyst can selectively hydrogenate alkenes and alkynes, achieving trans-selectivity from an alkyne is not their typical function. tcichemicals.com The synthesis of the related compound, (E)-4-amino-2-methylbut-2-en-1-ol, has been achieved through the reduction of a nitrile derivative, which highlights the complexity of directly forming the trans-amino alcohol structure. researchgate.net
Achieving both chemo- and stereoselectivity is paramount for the successful synthesis of (E)-2-Buten-1-ol, 4-(dimethylamino)-. This requires reducing the alkyne triple bond to a trans-double bond while preserving the alcohol and amine functionalities.
A classic method for the trans-reduction of alkynes is the Birch reduction, which uses sodium or lithium metal in liquid ammonia (B1221849) with an alcohol proton source. This dissolving metal reduction is highly effective for generating trans-alkenes. For the substrate 4-(dimethylamino)-2-butyn-1-ol, this method would be expected to yield the desired (E)-product.
Modern approaches may utilize borane-catalyzed reductions. These methods can offer high chemoselectivity, allowing for the reduction of one functional group in the presence of others without the need for protecting groups. organic-chemistry.org For instance, a borane-catalyzed 1,4-hydroboration of an enone demonstrates high chemoselectivity, a principle that can be extended to other unsaturated systems. organic-chemistry.org The reduction of α-amino acids to 1,2-amino alcohols using reagents like sodium borohydride (B1222165) in a one-pot procedure highlights methods that are mild and compatible with various functional groups. benthamopen.com
Table 1: Comparison of Potential Reduction Methods for 4-(dimethylamino)-2-butyn-1-ol
| Method | Reductant/Catalyst | Typical Stereoselectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | Z (cis) | High efficiency, simple setup | Poor (E)-selectivity, risk of over-reduction |
| Lindlar Hydrogenation | Lindlar's Catalyst, H₂ | Z (cis) | Excellent (Z)-selectivity | Not suitable for (E)-isomer synthesis |
| Dissolving Metal Reduction | Na or Li in NH₃(l) | E (trans) | High (E)-stereoselectivity | Requires cryogenic conditions, hazardous reagents |
Alternative Synthetic Pathways
Beyond the direct reduction of an alkyne, other carbon-carbon bond-forming reactions could theoretically be employed to construct the backbone of (E)-2-Buten-1-ol, 4-(dimethylamino)-.
The Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds, typically creating β-hydroxy aldehydes or ketones. wikipedia.orglibretexts.org A crossed or directed aldol reaction, such as the Claisen-Schmidt condensation, could be envisioned to build the carbon skeleton. libretexts.orglumenlearning.com This might involve the reaction of an enolate derived from acetaldehyde (B116499) with dimethylaminoacetaldehyde.
However, this approach presents significant challenges. Firstly, controlling the regioselectivity of the condensation to avoid self-condensation products can be difficult. wikipedia.orgbyjus.com Secondly, the initial aldol addition product would be a β-hydroxy aldehyde, which would then need to undergo dehydration to form an α,β-unsaturated aldehyde, followed by selective reduction of the aldehyde group to a primary alcohol, all while aiming for the (E)-isomer of the double bond. masterorganicchemistry.com This multi-step process within a single reaction vessel is complex and offers numerous potential points of failure or low selectivity.
The formation and subsequent reduction of a Schiff base (or imine) is a fundamental method for synthesizing amines. youtube.comyoutube.com A potential, albeit convoluted, pathway to the target molecule could involve the reaction of an unsaturated aldehyde, such as 4-hydroxy-2-butenal, with dimethylamine (B145610) to form an iminium ion intermediate. This intermediate could then be reduced using a hydride reagent like sodium borohydride. The reduction of the iminium ion would yield the desired tertiary amine.
This pathway relies on the controlled synthesis of the unsaturated hydroxy-aldehyde precursor and the chemoselective reduction of the iminium intermediate without affecting the alkene or alcohol functionalities. Research into the synthesis of related allylamines has sometimes involved the reduction of β-aminoketones to γ-aminoalcohols, followed by elimination to form the double bond, demonstrating the multi-step nature of such strategies. mdpi.com While the formation of amino alcohols from α-amino acids is well-established, applying Schiff base chemistry to directly synthesize (E)-2-Buten-1-ol, 4-(dimethylamino)- is not a commonly cited route. nih.gov
Green Chemistry Principles in the Synthesis of (E)-2-Buten-1-ol, 4-(dimethylamino)-
The synthesis of any chemical compound can be evaluated through the twelve principles of green chemistry, which promote sustainability by reducing waste and hazard. sigmaaldrich.comrroij.comnih.gov
Prevention : It is better to prevent waste than to clean it up later. nih.gov Routes with fewer steps and higher yields are preferred. The reduction of 4-(dimethylamino)-2-butyn-1-ol is more direct than multi-step aldol or Schiff base pathways.
Atom Economy : Synthetic methods should maximize the incorporation of all materials into the final product. researchgate.net Catalytic hydrogenation has a perfect atom economy in theory, as it only adds H₂. Dissolving metal reductions have poor atom economy due to the use of stoichiometric metal and the generation of salt byproducts.
Less Hazardous Chemical Syntheses : Methods should use and generate substances with little to no toxicity. researchgate.net The use of liquid ammonia and sodium metal in the Birch reduction is highly hazardous. Developing a catalytic system that avoids these reagents would be a significant green improvement.
Designing Safer Chemicals : The final product should be designed to be effective while minimizing toxicity. This principle relates more to the product's application than its synthesis.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov A one-pot process using a greener solvent like methanol (B129727) or even water is preferable to using chlorinated solvents or liquid ammonia. researchgate.net
Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure. High-temperature reflux conditions or cryogenic temperatures for liquid ammonia increase energy consumption.
Use of Renewable Feedstocks : Starting materials should be renewable. The precursors for this molecule are typically derived from petrochemical sources.
Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. nih.gov A chemoselective reduction that does not require protecting the alcohol or amine group is superior.
Catalysis : Catalytic reagents are superior to stoichiometric reagents. firp-ula.org A catalytic reduction method is inherently greener than a stoichiometric dissolving metal reduction. tcichemicals.com
Design for Degradation : Chemical products should be designed to break down into innocuous products after use.
Real-time Analysis for Pollution Prevention : Analytical methodologies should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. nih.gov Avoiding volatile, explosive, or highly reactive reagents like sodium metal is a key aspect of this principle.
Industrial Scale-Up and Process Optimization for (E)-2-Buten-1-ol, 4-(dimethylamino)- Production
The manufacturing process on an industrial level is designed around a sequence of reactions that are both efficient and economically viable. The key stages involve the partial hydrogenation of an alkyne precursor, isomerization to the thermodynamically more stable trans-isomer, and a final amination step.
Selective Hydrogenation of 2-Butyne-1,4-diol (B31916) to (Z)-2-Butene-1,4-diol: The initial step involves the semi-hydrogenation of the carbon-carbon triple bond in 2-butyne-1,4-diol to a cis-double bond. This transformation is typically achieved with high selectivity using a poisoned catalyst to prevent over-hydrogenation to the corresponding alkane. lumenlearning.com Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a catalyst poison such as lead acetate (B1210297) and quinoline (B57606), is a classic example of a catalyst used for this purpose. lumenlearning.comlibretexts.org In an industrial setting, the reaction is likely carried out in a stirred-tank reactor under a hydrogen atmosphere.
Process optimization for this stage focuses on several key parameters. Catalyst selection is critical; besides palladium-based systems, other catalysts like nickel-based catalysts can also be employed. catalysts.com The optimization of reaction conditions such as temperature, pressure, and solvent is crucial for maximizing the yield of the cis-isomer and minimizing the formation of byproducts. catalysts.com Catalyst deactivation and recovery are also significant considerations in a large-scale process. Continuous flow hydrogenation reactors can offer advantages in terms of heat and mass transfer, leading to better control and higher throughput compared to batch reactors.
Isomerization of (Z)-2-Butene-1,4-diol to (E)-2-Butene-1,4-diol: The thermodynamically less stable (Z)-isomer obtained from the hydrogenation step is then isomerized to the desired (E)-isomer. This isomerization can be achieved through various methods, including photochemical isomerization or, more practically for industrial scale, through acid or metal catalysis. While specific industrial processes for the isomerization of this particular diol are not extensively documented, related transformations suggest the use of catalysts that can facilitate the temporary formation of a species with free rotation around the carbon-carbon single bond, followed by relaxation to the more stable trans-conformation. Thiol-ene radical-catalyzed isomerization is one such method that can be effective.
Optimization of this step involves the selection of an efficient and recyclable catalyst, as well as the fine-tuning of reaction time and temperature to achieve a high conversion to the (E)-isomer while preventing side reactions such as dehydration or polymerization. The purification of the (E)-isomer from the remaining (Z)-isomer and any byproducts is typically accomplished through distillation or crystallization. google.com
Selective Mono-amination of (E)-2-Butene-1,4-diol: The final and most challenging step is the selective introduction of a dimethylamino group at one of the primary alcohol functionalities. Achieving high mono-selectivity is crucial to avoid the formation of the di-substituted byproduct. This can be accomplished through several strategies. One approach involves the use of a protecting group to temporarily block one of the hydroxyl groups, followed by amination of the remaining free hydroxyl and subsequent deprotection. However, this adds extra steps to the synthesis, increasing cost and waste.
A more direct and atom-economical approach is the direct catalytic amination of the diol. This can be achieved using transition metal catalysts, such as those based on palladium or manganese, which can activate the allylic alcohol for nucleophilic attack by dimethylamine. acs.orgjst.go.jp The selectivity for the mono-aminated product can be controlled by carefully adjusting the reaction conditions, including the stoichiometry of the reactants (using an excess of the diol relative to dimethylamine), temperature, pressure, and the choice of catalyst and solvent. rsc.org For instance, a "borrowing hydrogen" strategy catalyzed by a manganese complex has been shown to be effective for the hydroamination of allylic alcohols. acs.org
A summary of the proposed industrial process with typical parameters is presented in the table below.
Interactive Data Table: Proposed Industrial Synthesis of (E)-2-Buten-1-ol, 4-(dimethylamino)-
| Step | Reaction | Catalyst/Reagent | Typical Conditions | Key Optimization Parameters |
| 1 | Selective Hydrogenation | Pd/CaCO₃ (Lindlar's catalyst) or other supported Pd or Ni catalysts lumenlearning.comcatalysts.com | H₂ pressure, moderate temperature, solvent (e.g., methanol, ethanol) | Catalyst selection and loading, H₂ pressure, temperature, reaction time, catalyst recycling |
| 2 | Isomerization | Acid catalyst, metal catalyst, or photochemical methods | Elevated temperature, specific solvent | Catalyst choice, temperature, reaction time, purification method (distillation, crystallization) google.com |
| 3 | Selective Mono-amination | Transition metal catalyst (e.g., Pd, Mn-based) acs.orgjst.go.jp, Dimethylamine | Controlled stoichiometry, specific solvent, moderate to elevated temperature | Catalyst design for high mono-selectivity, reactant ratio, temperature, pressure, product purification |
Chemical Reactivity and Mechanistic Investigations of E 2 Buten 1 Ol, 4 Dimethylamino
Reactions Involving the Allylic Alcohol Moiety
The allylic alcohol portion of the molecule, consisting of the hydroxyl group (-OH) attached to a carbon adjacent to a double bond, is a primary site for various chemical transformations.
Oxidation Reactions and Transformation Products
As a primary alcohol, the hydroxyl group of (E)-4-(dimethylamino)-2-buten-1-ol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. acs.org
Partial oxidation, typically achieved using milder oxidizing agents or by carefully controlling the reaction conditions to remove the product as it forms, leads to the formation of (E)-4-(dimethylamino)-2-butenal. Stronger oxidizing agents and more vigorous conditions, such as heating under reflux with an excess of the oxidizing agent, will further oxidize the initially formed aldehyde to the corresponding carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid. google.comresearchgate.net
Common oxidizing agents for the conversion of primary alcohols to aldehydes and carboxylic acids include chromium-based reagents, such as potassium dichromate(VI) (K₂Cr₂O₇) in an acidic medium. google.com The orange dichromate(VI) ions are reduced to green chromium(III) ions during the oxidation process. google.com
| Starting Material | Reagent and Conditions | Major Product | Product Class |
| (E)-4-(dimethylamino)-2-buten-1-ol | K₂Cr₂O₇ / H₂SO₄ (distillation) | (E)-4-(dimethylamino)-2-butenal | Aldehyde |
| (E)-4-(dimethylamino)-2-buten-1-ol | K₂Cr₂O₇ / H₂SO₄ (reflux) | (E)-4-(dimethylamino)but-2-enoic acid | Carboxylic Acid |
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of (E)-4-(dimethylamino)-2-buten-1-ol can undergo esterification and etherification reactions to form the corresponding esters and ethers.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or a carboxylic acid derivative, such as an acyl chloride or acid anhydride. The reaction with a carboxylic acid is often catalyzed by a strong acid. The presence of the dimethylamino group can influence the reaction, potentially acting as an internal base or catalyst. google.com For instance, reaction with acetyl chloride would yield (E)-4-(dimethylamino)but-2-en-1-yl acetate (B1210297).
Etherification can be accomplished through methods like the Williamson ether synthesis. researchgate.net This involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide. For example, treating (E)-4-(dimethylamino)-2-buten-1-ol with a strong base like sodium hydride, followed by the addition of an alkyl halide such as methyl iodide, would produce the corresponding ether. researchgate.netweebly.combeilstein-journals.orgwikipedia.org
| Reaction Type | Reactant 2 | Product |
| Esterification | Acetyl Chloride | (E)-4-(dimethylamino)but-2-en-1-yl acetate |
| Etherification | 1. Sodium Hydride 2. Methyl Iodide | (E)-4-(dimethylamino)-1-methoxybut-2-ene |
Addition Reactions Across the Alkene Double Bond
The carbon-carbon double bond in (E)-4-(dimethylamino)-2-buten-1-ol is susceptible to electrophilic addition reactions. wikipedia.org Halogenation and hydrohalogenation are characteristic examples of such transformations.
Halogenation , the addition of halogens such as bromine (Br₂) or chlorine (Cl₂), results in the formation of a vicinal dihalide. google.com The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. google.com For example, the reaction with bromine would yield (2R,3S)-2,3-dibromo-4-(dimethylamino)butan-1-ol and its enantiomer.
Hydrohalogenation , the addition of hydrogen halides like hydrogen bromide (HBr), follows Markovnikov's rule. The hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halogen atom adds to the more substituted carbon, leading to the formation of a halohydrin.
| Reaction Type | Reagent | Product |
| Halogenation | Bromine (Br₂) | (2R,3S)-4-(dimethylamino)-2,3-dibromobutan-1-ol |
| Hydrohalogenation | Hydrogen Bromide (HBr) | 3-bromo-4-(dimethylamino)butan-1-ol |
Reactivity of the Dimethylamino Functional Group
The tertiary dimethylamino group is a key reactive site, primarily exhibiting nucleophilic and basic properties.
Quaternization and Amine-Derived Products
As a tertiary amine, the dimethylamino group readily undergoes quaternization when treated with an alkyl halide. This reaction, known as the Menshutkin reaction, converts the tertiary amine into a quaternary ammonium (B1175870) salt. For example, reaction with methyl iodide results in the formation of (E)-4-(trimethylammonio)but-2-en-1-ol iodide. weebly.com This transformation changes the neutral amine into a positively charged quaternary ammonium group, significantly altering the molecule's physical and chemical properties.
| Reactant | Reagent | Product | Reaction Name |
| (E)-4-(dimethylamino)-2-buten-1-ol | Methyl Iodide (CH₃I) | (E)-4-(trimethylammonio)but-2-en-1-ol iodide | Menshutkin Reaction |
Rearrangement Reactions and Stereochemical Transformations
(E)-2-Buten-1-ol, 4-(dimethylamino)- and its derivatives are prone to undergo several types of sigmatropic rearrangements, a class of pericyclic reactions where a sigma bond migrates across a π-system in an intramolecular fashion. wikipedia.org The specific rearrangement pathways are often influenced by the reaction conditions and the nature of any activating groups.
One of the most relevant transformations for this class of compounds is the wikipedia.orgthieme-connect.de-sigmatropic rearrangement . wikipedia.org This type of rearrangement is common for allylic amine oxides, which can be formed by the oxidation of the tertiary amine in (E)-2-Buten-1-ol, 4-(dimethylamino)-. This specific transformation is known as the Meisenheimer rearrangement. thieme-connect.de The reaction proceeds through a concerted, five-membered cyclic transition state, leading to the formation of an O,N,N-trisubstituted hydroxylamine. thieme-connect.de A key feature of this rearrangement is the high degree of stereocontrol, where the geometry of the double bond influences the stereochemistry of the newly formed chiral centers. Generally, an (E)-alkene will favor the formation of the anti product. wikipedia.org
Another important rearrangement applicable to allylic alcohols is the Overman rearrangement , which converts them into allylic amines via a thieme-connect.dethieme-connect.de-sigmatropic rearrangement of an intermediate trichloroacetimidate (B1259523). wikipedia.orgorganic-chemistry.org This reaction involves the 1,3-transposition of the alcohol and amine functionalities. wikipedia.org The reaction can be promoted thermally or by transition metal catalysts, such as those containing palladium(II) or mercury(II). organic-chemistry.org The stereochemical outcome is highly dependent on the geometry of the starting allylic alcohol.
The table below summarizes potential rearrangement reactions of derivatives of (E)-2-Buten-1-ol, 4-(dimethylamino)- based on known transformations of analogous compounds.
| Reaction Type | Reactant Derivative | Key Intermediate | Product Type | Stereochemical Preference |
| wikipedia.orgthieme-connect.de-Meisenheimer Rearrangement | (E)-4-(dimethylamino)-2-buten-1-ol N-oxide | Five-membered cyclic transition state | O-allyl-N,N-dimethylhydroxylamine | anti |
| thieme-connect.dethieme-connect.de-Overman Rearrangement | (E)-4-(dimethylamino)-2-buten-1-yl trichloroacetimidate | Chair-like six-membered transition state | (E)-4-(trichloroacetamido)-1-(dimethylamino)-2-butene | Suprafacial |
Detailed Mechanistic Elucidation of Key Reactions
The mechanisms of these rearrangement reactions have been the subject of considerable investigation, revealing the subtle factors that govern their stereoselectivity and regioselectivity.
The wikipedia.orgthieme-connect.de-Meisenheimer rearrangement of the corresponding N-oxide of (E)-2-Buten-1-ol, 4-(dimethylamino)- is a concerted pericyclic process. thieme-connect.de The reaction is believed to proceed through an envelope-like transition state. The stereochemical information from the starting material is transferred to the product with high fidelity. The preference for the formation of the (E)-double bond in the product is a common feature of wikipedia.orgthieme-connect.de-sigmatropic rearrangements. wikipedia.org Studies on related systems have shown that the rearrangement occurs at lower temperatures compared to the competing wikipedia.orgorganic-chemistry.org-rearrangement, which often proceeds through a radical-pair dissociation-recombination mechanism. thieme-connect.de
The mechanism of the Overman rearrangement involves the initial formation of a trichloroacetimidate from the allylic alcohol. organic-chemistry.org This intermediate then undergoes a thieme-connect.dethieme-connect.de-sigmatropic shift. In the absence of a catalyst, the reaction proceeds through a chair-like six-membered transition state, which accounts for the high diastereoselectivity observed. organic-chemistry.org The use of Lewis acid or transition metal catalysts can alter the reaction mechanism and, in some cases, allow for enantioselective transformations. nih.gov
The following table outlines the key mechanistic features of these rearrangements.
| Reaction | Mechanism Type | Transition State | Key Mechanistic Features |
| wikipedia.orgthieme-connect.de-Meisenheimer Rearrangement | Concerted Pericyclic | Five-membered envelope-like | Suprafacial topology, high chirality transfer. thieme-connect.de |
| thieme-connect.dethieme-connect.de-Overman Rearrangement | Concerted Pericyclic | Six-membered chair-like | Formation of an imidate intermediate, can be catalyzed by Lewis acids or transition metals. wikipedia.orgorganic-chemistry.org |
| Substitution with NGP | Intramolecular Nucleophilic Substitution | Cyclic aziridinium (B1262131) ion | Potential for rate enhancement and retention of stereochemistry. wikipedia.orglibretexts.org |
Derivatives and Synthetic Applications of E 2 Buten 1 Ol, 4 Dimethylamino
Synthesis of Functionalized Analogs and Derivatives
The modification of (E)-2-Buten-1-ol, 4-(dimethylamino)- allows for the creation of a diverse range of functionalized analogs. The inherent reactivity of the allylic alcohol and the tertiary amine functionalities provides avenues for various chemical transformations.
The hydroxyl group can undergo a variety of reactions common to alcohols. For instance, it can be esterified or converted into an ether. More significantly, the allylic nature of the alcohol allows for substitution reactions, often catalyzed by transition metals, to introduce new functional groups at the C1 position.
The tertiary amine can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. Furthermore, the dimethylamino group can influence the reactivity of the nearby double bond and alcohol function. While specific examples detailing the synthesis of a wide array of derivatives directly from (E)-2-Buten-1-ol, 4-(dimethylamino)- are not extensively documented in readily available literature, the principles of organic synthesis suggest numerous possibilities. For example, oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, further expanding the range of accessible derivatives.
Role as a Key Synthetic Intermediate
The strategic placement of its functional groups makes (E)-2-Buten-1-ol, 4-(dimethylamino)- a key intermediate in the synthesis of more elaborate molecules, particularly heterocyclic compounds.
Precursor in Quinoline (B57606) Derivative Synthesis (e.g., Pfitzinger Reaction)
A significant application of (E)-2-Buten-1-ol, 4-(dimethylamino)- is its use as a precursor in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acids. The Pfitzinger reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base. organic-chemistry.org In this context, (E)-2-Buten-1-ol, 4-(dimethylamino)- or a derivative thereof can serve as the carbonyl component precursor.
The reaction mechanism of the Pfitzinger reaction begins with the hydrolysis of isatin in a basic medium to form a keto-acid. organic-chemistry.org This intermediate then reacts with a carbonyl compound. The allylic alcohol of the title compound can be oxidized to the corresponding α,β-unsaturated aldehyde, which can then participate in the Pfitzinger reaction. The subsequent reaction with the opened isatin intermediate, followed by cyclization and dehydration, leads to the formation of a substituted quinoline-4-carboxylic acid. organic-chemistry.org
While specific examples detailing the direct use of (E)-2-Buten-1-ol, 4-(dimethylamino)- in the Pfitzinger reaction are not prevalent in the reviewed literature, the established reactivity of similar α,β-unsaturated carbonyl precursors in this reaction underscores its potential. The general Pfitzinger reaction conditions typically involve heating the reactants with a base, such as potassium hydroxide, in a protic solvent like ethanol. organic-chemistry.orgresearchgate.net The yields of Pfitzinger reactions can vary widely depending on the specific substrates and reaction conditions. illinois.eduthieme-connect.de
Table 1: General Conditions for Pfitzinger Reaction
| Parameter | Typical Value |
| Reactants | Isatin derivative, Carbonyl compound |
| Base | Potassium hydroxide, Sodium hydroxide |
| Solvent | Ethanol, Water, or a mixture |
| Temperature | Room temperature to reflux |
| Reaction Time | Several hours to days |
This table represents generalized conditions for the Pfitzinger reaction and may not be specific to the use of (E)-2-Buten-1-ol, 4-(dimethylamino)-.
Building Block for Complex Organic Molecules
Beyond quinoline synthesis, the structural features of (E)-2-Buten-1-ol, 4-(dimethylamino)- make it a potential building block for a variety of other complex organic molecules. The presence of both a nucleophilic amine and an electrophilic (upon activation) allylic alcohol allows for its incorporation into diverse molecular scaffolds.
For instance, allylic alcohols are known to participate in various transition-metal-catalyzed cross-coupling reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution to introduce a wide range of substituents. The double bond can also undergo various addition reactions.
While direct examples of its use in the synthesis of complex natural products are not readily found, the constituent parts of the molecule are present in many biologically active compounds. For example, the dimethylaminoethyl moiety is a common structural feature in many pharmaceuticals. researchgate.net The allylic alcohol is a versatile functional group for further chemical manipulation.
Structure-Reactivity Relationships in Derivatives (excluding biological activity)
The reactivity of derivatives of (E)-2-Buten-1-ol, 4-(dimethylamino)- is intrinsically linked to their molecular structure. Modifications to the parent compound can significantly alter its chemical behavior.
The electron-donating nature of the dimethylamino group can influence the reactivity of the allylic system. This effect can be modulated by converting the tertiary amine into a quaternary ammonium salt, which is an electron-withdrawing group. This change would be expected to decrease the electron density of the double bond, making it less susceptible to electrophilic attack and potentially altering the regioselectivity of reactions at the allylic position.
The stereochemistry of the double bond (E-configuration) also plays a crucial role in determining the stereochemical outcome of reactions. For example, in reactions where a new stereocenter is formed at the C1 or C2 position, the existing stereochemistry of the double bond can direct the approach of reagents, leading to diastereoselective transformations.
The reactivity of the hydroxyl group can be influenced by the presence of the nitrogen atom. Intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen could affect the acidity of the alcohol and its nucleophilicity.
Table 2: Predicted Reactivity Changes in Derivatives
| Derivative Modification | Predicted Effect on Reactivity |
| Quaternization of the amine | Decreased electron density of the C=C bond, making it less reactive towards electrophiles. |
| Oxidation of the alcohol to an aldehyde | The molecule becomes an electrophilic Michael acceptor. |
| Conversion of the alcohol to a leaving group (e.g., tosylate) | Facilitates nucleophilic substitution at the C1 position. |
| Isomerization of the double bond to the Z-configuration | Altered stereochemical outcomes in addition and substitution reactions. |
This table is based on general principles of organic chemistry and predicts the likely impact of structural modifications on the reactivity of derivatives.
Advanced Spectroscopic and Analytical Characterization of E 2 Buten 1 Ol, 4 Dimethylamino
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (E)-2-Buten-1-ol, 4-(dimethylamino)-, both ¹H and ¹³C NMR are instrumental in confirming its structure and, crucially, the stereochemistry of the double bond.
¹H NMR Spectroscopy: The proton NMR spectrum of (E)-2-Buten-1-ol, 4-(dimethylamino)- is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The integration of these signals, which is proportional to the number of protons, further corroborates the assignments. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The key feature for confirming the (E)-stereochemistry of the double bond is the coupling constant (J) between the vinylic protons (H-2 and H-3). A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans-configuration, which is present in the (E)-isomer.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N(CH₃)₂ | ~2.2-2.4 | Singlet | N/A |
| H-4 (CH₂) | ~3.0-3.2 | Doublet | ~6-7 |
| H-2 & H-3 | ~5.5-5.9 | Multiplet | J(H2-H3) ≈ 15 (trans) |
| H-1 (CH₂OH) | ~4.1-4.3 | Doublet | ~5-6 |
| OH | Variable | Broad Singlet | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in (E)-2-Buten-1-ol, 4-(dimethylamino)- will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~45 |
| C-4 | ~60 |
| C-2 & C-3 | ~125-135 |
| C-1 | ~63 |
Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₆H₁₃NO. nih.gov
In addition to confirming the molecular weight, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will fragment in predictable ways upon ionization, and the resulting fragment ions are characteristic of the original structure.
Predicted Fragmentation Pattern:
Molecular Ion (M⁺): The parent ion with an m/z corresponding to the molecular weight of the compound (115.17 g/mol ). nih.gov
Loss of a methyl group (-CH₃): A fragment ion at m/z [M-15]⁺ would be observed.
Loss of a hydroxyl radical (-OH): A fragment ion at m/z [M-17]⁺ is expected.
Cleavage of the C-C bond adjacent to the nitrogen atom: This would lead to the formation of a stable iminium ion, which is often a prominent peak.
Loss of the dimethylamino group (-N(CH₃)₂): A fragment at m/z [M-44]⁺ could be present.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion |
| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) |
| 100 | [C₅H₁₀NO]⁺ |
| 98 | [C₆H₁₂N]⁺ |
| 71 | [C₄H₇O]⁺ |
| 58 | [C₃H₈N]⁺ (Iminium ion) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of (E)-2-Buten-1-ol, 4-(dimethylamino)- is expected to show characteristic absorption bands for the hydroxyl, amine, and alkene functional groups.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.
C=C Stretch: A medium intensity peak around 1650-1680 cm⁻¹ is indicative of the carbon-carbon double bond. The (E)-isomer may have a slightly different wavenumber compared to the (Z)-isomer.
C-N Stretch: A peak in the 1000-1250 cm⁻¹ region is expected for the carbon-nitrogen bond of the dimethylamino group.
C-O Stretch: An absorption in the 1000-1150 cm⁻¹ range corresponds to the stretching of the primary alcohol C-O bond.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum, which can be useful for confirming its presence.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (Broad, Strong) | Weak |
| C-H Stretch | 2800-3000 (Medium-Strong) | Strong |
| C=C Stretch | 1650-1680 (Medium) | Strong |
| C-N Stretch | 1000-1250 (Medium) | Medium |
| C-O Stretch | 1000-1150 (Strong) | Medium |
X-ray Crystallography of Crystalline Derivatives or Co-crystals for Definitive Structural Determination
While (E)-2-Buten-1-ol, 4-(dimethylamino)- may be a liquid or low-melting solid at room temperature, its definitive three-dimensional structure can be determined by X-ray crystallography of a suitable crystalline derivative or co-crystal. nih.gov This technique provides the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the (E)-stereochemistry of the double bond with unparalleled accuracy.
To perform this analysis, a crystalline derivative would first need to be synthesized. This could involve reacting the hydroxyl group to form a solid ester or urethane, or by forming a salt with a suitable acid to create a crystalline solid.
The basic steps for X-ray crystallographic analysis would involve:
Crystallization: Growing a single, high-quality crystal of the derivative.
Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays to collect a diffraction pattern.
Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final, detailed 3D structural model.
Theoretical and Computational Chemistry Studies of E 2 Buten 1 Ol, 4 Dimethylamino
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of (E)-2-Buten-1-ol, 4-(dimethylamino)-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can accurately predict the bond lengths, bond angles, and dihedral angles of (E)-2-Buten-1-ol, 4-(dimethylamino)-. The process involves finding the minimum energy conformation on the potential energy surface.
Furthermore, DFT is employed to calculate the energy profiles of potential chemical reactions involving this compound. This allows for the determination of transition state energies and reaction barriers, providing critical data on the kinetics and thermodynamics of its transformations. A hypothetical table of optimized geometric parameters for (E)-2-Buten-1-ol, 4-(dimethylamino)-, as would be obtained from a DFT calculation, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters for (E)-2-Buten-1-ol, 4-(dimethylamino)- using DFT
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Length (Å) | C1-O | Value |
| Bond Length (Å) | C2=C3 | Value |
| Bond Length (Å) | C3-C4 | Value |
| Bond Length (Å) | C4-N | Value |
| Bond Angle (°) | O-C1-C2 | Value |
| Bond Angle (°) | C1-C2=C3 | Value |
| Bond Angle (°) | C2=C3-C4 | Value |
| Dihedral Angle (°) | O-C1-C2=C3 | Value |
| Dihedral Angle (°) | C1-C2=C3-C4 | Value |
Note: The values in this table are placeholders and represent the type of data that would be generated from DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. rsc.orgacs.org A smaller gap suggests higher reactivity.
Fukui indices are another important concept derived from DFT, used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. These indices quantify the change in electron density at a specific atomic site when an electron is added or removed. For (E)-2-Buten-1-ol, 4-(dimethylamino)-, this analysis would pinpoint which atoms are most susceptible to reaction.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for (E)-2-Buten-1-ol, 4-(dimethylamino)-
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Atom | Fukui Index (f-) for Nucleophilic Attack |
| O | Value |
| C1 | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| N | Value |
Note: The values in this table are placeholders and represent the type of data that would be generated from HOMO-LUMO and Fukui analysis.
Conformational Analysis and Intermolecular Interactions
(E)-2-Buten-1-ol, 4-(dimethylamino)- possesses several rotatable bonds, leading to various possible conformations. A thorough conformational analysis, typically performed using computational methods, is essential to identify the most stable conformers and understand their relative energies. This information is vital as the conformation of a molecule can significantly influence its physical properties and biological activity.
Furthermore, the study of intermolecular interactions, such as hydrogen bonding, is critical. The hydroxyl and dimethylamino groups in the molecule can act as hydrogen bond donors and acceptors, respectively. Computational models can simulate these interactions with solvent molecules or other molecules of the same kind, providing insights into its solution-phase behavior and potential for self-assembly.
Molecular Dynamics Simulations to Understand Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of (E)-2-Buten-1-ol, 4-(dimethylamino)-. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time. This approach provides a dynamic picture of the molecule's flexibility and how it explores its conformational space. MD simulations are particularly useful for understanding how the molecule behaves in a solution, providing information on solvation structures and the dynamics of intermolecular interactions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For (E)-2-Buten-1-ol, 4-(dimethylamino)-, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netresearchgate.net The agreement between the predicted and experimental spectra can confirm the proposed structure and provide a more detailed interpretation of the experimental data.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for (E)-2-Buten-1-ol, 4-(dimethylamino)-
| Spectroscopic Technique | Calculated Parameter | Experimental Parameter |
| ¹³C NMR | Chemical Shift (ppm) for C1 | Value |
| ¹³C NMR | Chemical Shift (ppm) for C2 | Value |
| ¹³C NMR | Chemical Shift (ppm) for C3 | Value |
| ¹³C NMR | Chemical Shift (ppm) for C4 | Value |
| ¹H NMR | Chemical Shift (ppm) for H on C1 | Value |
| ¹H NMR | Chemical Shift (ppm) for H on C2 | Value |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for O-H stretch | Value |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for C=C stretch | Value |
Note: The values in this table are placeholders and represent the type of data that would be generated and compared in such a study.
Future Research Directions and Unaddressed Challenges Concerning E 2 Buten 1 Ol, 4 Dimethylamino
Development of Novel Stereoselective and Sustainable Synthetic Routes
The efficient and selective synthesis of (E)-2-Buten-1-ol, 4-(dimethylamino)- remains a critical area for development. While classical methods may involve the reduction of corresponding aldehydes or acids, future research is expected to focus on more advanced, sustainable, and stereoselective strategies.
One promising avenue is the application of transition metal-catalyzed reactions. For instance, methods for the reductive cross-coupling of terminal alkynes with α-chloro boronic esters, followed by oxidation, have been shown to produce (E)-allylic alcohols with exceptional stereospecificity (>200:1 E/Z ratio). dicp.ac.cn Adapting such convergent strategies, potentially starting from propargyl alcohol and a dimethylamine (B145610) equivalent, could provide a highly efficient and selective route. Another approach involves the stereoselective reduction of the corresponding ynone, 4-(dimethylamino)but-2-yn-1-ol. nih.gov
Furthermore, the principles of green chemistry are paramount. Future synthetic protocols should aim to minimize waste, avoid hazardous reagents, and utilize catalytic processes. Visible-light photoredox catalysis, which has been successfully employed for the synthesis of other amino alcohols in aqueous media, presents a sustainable pathway worth exploring. rsc.orgpatsnap.com Additionally, enzyme-catalyzed processes, such as the selective oxidation of allylic positions by P450 enzymes or whole-cell biocatalysts, could offer an environmentally benign route with high selectivity, avoiding the need for traditional, often toxic, metal oxidants. nih.gov A significant challenge lies in identifying or engineering an enzyme that can perform selective amination or hydroxylation on a suitable butene scaffold with the desired (E)-geometry.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| Reductive Coupling of Alkynes | High (E)-stereoselectivity, convergent | Substrate synthesis, catalyst optimization | Propargyl alcohol, Dimethylamine source |
| Organocatalytic Enone Modification | Metal-free, high enantioselectivity | Multi-step process, development of specific catalysts | Enones, Hydrazine |
| Biocatalysis (e.g., P450 enzymes) | High selectivity, green conditions | Enzyme discovery and engineering, substrate scope | Butene derivatives |
| Ruthenium-Catalyzed Hydrogen Transfer | Atom economy, mild conditions | Control of side reactions, catalyst stability | Allyl alcohol precursors, Benzaldehyde |
Exploration of Unexplored Reactivity Patterns and New Transformative Reactions
The reactivity of (E)-2-Buten-1-ol, 4-(dimethylamino)- is rich but underexplored. The interplay between the alcohol, alkene, and amine functionalities opens doors to novel transformations. Future research should move beyond simple oxidations and reductions to harness its full synthetic utility.
A key area of interest is its use in tandem or cascade reactions. Ruthenium catalysts, for example, can mediate tandem ring-closing metathesis/isomerization sequences, which could be adapted for this compound to build complex heterocyclic systems in a single step. tib.eu Another ruthenium-catalyzed reaction involves the addition of allylic alcohols to acetylenes to form γ,δ-unsaturated ketones, a transformation where the title compound could serve as a key synthon. acs.orgacs.org
Palladium-catalyzed reactions also offer immense potential. Developing intramolecular allylic C-H amination reactions could lead to novel nitrogen-containing heterocycles. nih.govacs.org The inherent amine functionality could act as an internal ligand or directing group, influencing the regioselectivity and stereoselectivity of these transformations in predictable ways. The challenge will be to control the chemoselectivity, preventing catalyst inhibition by the tertiary amine while promoting the desired C-H activation or substitution pathway. jst.go.jp
Advanced Computational Modeling for Complex Reaction Systems
Computational chemistry, particularly Density Functional Theory (DFT), will be indispensable for unlocking the next level of understanding and control over reactions involving (E)-2-Buten-1-ol, 4-(dimethylamino)-.
Future computational studies should focus on:
Mechanism Elucidation: DFT calculations can map the potential energy surfaces for complex catalytic cycles, such as palladium-catalyzed allylic amination. mdpi.comresearchgate.net This allows for the identification of rate-determining steps and key transition states, explaining the origins of regio- and stereoselectivity. researchgate.netnih.gov For this specific molecule, modeling could clarify the role of the dimethylamino group—whether it acts as a coordinating, directing, or electronically-influencing moiety.
Catalyst Design: By understanding the mechanism, new catalysts can be designed in silico. For example, if DFT studies reveal that a specific ligand geometry or electronic property enhances the desired reaction pathway, new ligands can be proposed and evaluated computationally before being synthesized. This approach has been used to understand how phosphoramidite (B1245037) ligands in palladium catalysis facilitate the activation of allylic alcohols. mdpi.com
Predicting Reactivity: Computational models can predict how the molecule will interact with different reagents and under various conditions. For instance, modeling the interaction of the allylic alcohol with gold surfaces has provided insights into the selectivity of oxidation pathways, showing that surface hydroxyls favor partial oxidation while oxygen adatoms can lead to combustion. rsc.org Such studies can guide the development of new catalytic systems for selective transformations.
A significant challenge is accurately modeling the solvent effects and the dynamic behavior of the flexible butene chain, which are crucial for achieving high predictive accuracy.
Innovative Applications in Emerging Chemical Technologies
The unique structure of (E)-2-Buten-1-ol, 4-(dimethylamino)- makes it a candidate for several emerging technologies beyond its role as a simple intermediate.
Functional Polymers: The presence of both a polymerizable alkene (via the alcohol or post-functionalization) and a functional amine group makes this compound an attractive monomer for advanced polymers. Amino-functionalized polymers are used in diverse applications, including drug delivery, gene therapy, and as coatings for medical devices. beilstein-journals.orgbezwadabiomedical.com This monomer could be incorporated into polymers to enhance properties like adhesion, solubility, or to provide sites for further functionalization. A key challenge is to develop polymerization methods that are compatible with the free amine and alcohol groups.
Materials for CO2 Capture: Porous polymers functionalized with amine groups have shown high efficiency for capturing CO2 from flue gas. nih.gov The dimethylamino group on the butenol (B1619263) scaffold could be leveraged in the design of new porous organic frameworks or dynamic covalent polymers, where it acts as a binding site for CO2.
Development of Molecular Probes: While the compound itself is not fluorescent, it can serve as a building block for creating novel fluorophores. Similar structures, like conjugated 4-pyrones derived from enamination reactions, exhibit interesting photophysical properties, including large Stokes shifts. mdpi.com The dimethylamino group is a powerful auxochrome that can be incorporated into larger conjugated systems to tune their electronic and optical properties for sensing and imaging applications.
The primary obstacle in these areas is the translation of the molecule's properties into functional materials, which requires innovative polymerization and material design strategies.
Q & A
Q. How can the molecular structure of (E)-4-(dimethylamino)-2-buten-1-ol be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis : Use H NMR and C NMR to confirm proton and carbon environments. For example, the (E)-configuration can be identified via coupling constants () in the alkene region (δ 5.5–6.5 ppm). The dimethylamino group (N(CH)) appears as a singlet near δ 2.2–2.5 ppm in H NMR.
- FT-IR : Characterize functional groups (e.g., -OH stretch at ~3200–3600 cm, C=C stretch at ~1650 cm).
- Mass Spectrometry : Confirm molecular weight via HRMS or ESI-MS. Reference: Similar characterization protocols for dimethylamino-containing compounds are detailed in .
Q. What safety protocols are essential for handling (E)-4-(dimethylamino)-2-buten-1-ol?
Methodological Answer:
- Ventilation : Use chemical fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .
- PPE : Wear impervious gloves (e.g., nitrile), safety goggles, and lab coats. Pre-check glove integrity before use.
- Emergency Measures : Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed. Store separately from oxidizing agents. Reference: OSHA-compliant guidelines for related alcohols are outlined in .
Q. What synthetic routes are feasible for (E)-4-(dimethylamino)-2-buten-1-ol?
Methodological Answer:
- Aldol Condensation : React 4-(dimethylamino)butyraldehyde with formaldehyde under basic conditions (e.g., NaOH) to form the α,β-unsaturated alcohol.
- Schiff Base Reduction : Synthesize a Schiff base intermediate from 4-(dimethylamino)benzaldehyde and reduce it with NaBH to yield the alcohol.
- Stereoselective Control : Use chiral catalysts (e.g., L-proline) to favor the (E)-isomer during synthesis. Reference: Schiff base reduction strategies are validated in , while aldehyde-based syntheses are discussed in .
Advanced Research Questions
Q. How can computational methods resolve electronic properties of (E)-4-(dimethylamino)-2-buten-1-ol?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electron density, HOMO-LUMO gaps, and Fukui indices for reactivity prediction.
- AIM Theory : Analyze bond critical points to quantify intramolecular interactions (e.g., hydrogen bonding between -OH and dimethylamino groups). Reference: DFT/AIM approaches for related enol derivatives are demonstrated in .
Q. How does crystalline polymorphism in structurally similar compounds inform solid-state studies of (E)-4-(dimethylamino)-2-buten-1-ol?
Methodological Answer:
- X-ray Diffraction (XRD) : Compare lattice parameters and packing motifs with analogs like (S,E)-4-(dimethylamino)-but-2-enamide derivatives.
- Thermal Analysis : Use DSC/TGA to identify polymorphic transitions and stability ranges. For example, metastable forms may exhibit lower melting points. Reference: Polymorphism analysis for crystalline amides is detailed in .
Q. What strategies reconcile contradictions in biological activity data between (E)-4-(dimethylamino)-2-buten-1-ol and its analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing -OH with -OAc) and assay cytotoxicity or enzyme inhibition.
- Comparative Pharmacokinetics : Use LC-MS/MS to measure bioavailability and metabolic half-lives in vitro/in vivo.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish confounding variables in bioassay datasets. Reference: SAR frameworks for dimethylamino alcohols are illustrated in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
